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molecular formula C8H8N2O4 B1645970 5-Methoxy-2-nitrobenzamide CAS No. 41994-92-7

5-Methoxy-2-nitrobenzamide

Cat. No. B1645970
M. Wt: 196.16 g/mol
InChI Key: DUADCWAGDHAQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06479499B1

Procedure details

5-Methoxy-2-nitrobenzoic acid (4) (1.0 g, 5.1 mmol) was treated as described for the preparation of compound 3 to give 5-methoxy-2-nitrobenzamide (8). The intermediate was then dissolved in MeOH and hydrogenated over 10% Pd/C for 6 h. The catalyst was removed by filtration, and the solution was evaporated to afford 10 (0.8 g) as brown powder; MS m/z 166 (M+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:12]([O-:14])=[O:13])=[C:7]([CH:11]=1)[C:8](O)=[O:9].[NH2:15]C1C=CC(F)=CC=1C(N)=O>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:12]([O-:14])=[O:13])=[C:7]([CH:11]=1)[C:8]([NH2:15])=[O:9]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)N)C=C(C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC(=C(C(=O)N)C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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